molecular formula C11H10F3NO B1438917 N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide CAS No. 1155979-78-4

N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide

Cat. No.: B1438917
CAS No.: 1155979-78-4
M. Wt: 229.2 g/mol
InChI Key: GNPRFMAXHDFXQH-UHFFFAOYSA-N
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Description

N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide is an organic compound with the molecular formula C11H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzylamine and acryloyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The acryloyl chloride is added dropwise to a solution of 3-(trifluoromethyl)benzylamine in an organic solvent like dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(trifluoromethyl)phenyl]methyl}prop-2-enamide: Similar structure but with the trifluoromethyl group at the para position.

    N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-ynamide: Similar structure but with an alkyne group instead of an alkene.

Uniqueness

N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and biological activity. The presence of the prop-2-enamide moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-10(16)15-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPRFMAXHDFXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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